![molecular formula C19H22N4O3 B4179228 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4179228.png)
2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide
Overview
Description
2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in the inflammatory response. By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation-related disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the scientific research on 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of chronic pain and inflammation-related disorders.
2. Development of new drugs based on the structure of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide for the treatment of various diseases.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as cancer and neurological disorders.
4. Studies to determine the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Further studies are needed to determine the safety and efficacy of this compound in the treatment of various diseases and to investigate its potential use in the development of new drugs.
Scientific Research Applications
The potential therapeutic applications of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(6-methylpyridin-2-yl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-7-6-8-18(20-14)21-19(24)16-13-15(23(25)26)9-10-17(16)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGOSIVPIREPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(6-methylpyridin-2-yl)-5-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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